molecular formula C12H15FN2O2 B12954004 tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12954004
M. Wt: 238.26 g/mol
InChI Key: JFRPBEUBAWBUKY-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a fluorinated pyrrolopyridine derivative characterized by a bicyclic scaffold comprising a partially saturated pyrrolidine ring fused to a pyridine ring.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

tert-butyl 5-fluoro-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H15FN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-5H,6-7H2,1-3H3

InChI Key

JFRPBEUBAWBUKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-b]pyridine core.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant antitumor properties. For instance, a study demonstrated that certain analogs of tert-butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate showed promising activity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Neuroprotective Effects
Another application is in neuropharmacology. Compounds similar to this compound have been studied for their neuroprotective effects against oxidative stress and neuroinflammation. These compounds may inhibit neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it valuable for synthesizing more complex heterocycles and pharmaceuticals .

Agricultural Chemistry

Pesticide Development
The compound has potential applications in developing new agrochemicals. Its structural characteristics can be modified to enhance insecticidal or fungicidal properties, contributing to sustainable agricultural practices by reducing reliance on traditional pesticides .

Case Studies

Study ReferenceApplicationFindings
Antitumor ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines, inducing apoptosis through mitochondrial pathways.
Neuroprotective EffectsShowed potential in reducing oxidative stress markers in neuronal cells, suggesting therapeutic implications for neurodegenerative diseases.
Organic SynthesisUtilized as a precursor in synthesizing complex heterocycles with enhanced biological activity.
Agricultural ChemistryModified derivatives exhibited improved insecticidal properties compared to existing agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrolo[3,2-b]pyridine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Pyrrolopyridine Derivatives

Compound Name Substituents Ring System Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 5-Bromo, 3-methyl [2,3-b] fused pyrrolopyridine C₁₃H₁₇BrN₂O₂ 313.19 Bromine enhances reactivity in cross-coupling reactions; methyl group increases hydrophobicity.
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 4-Chloro [3,2-c] fused pyrrolopyridine C₁₂H₁₅ClN₂O₂ 254.71 Chlorine at 4-position alters electronic density; pKa ~2.79 (predicted). Requires inert storage conditions.
tert-Butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate 6-(3,4-Dimethoxyphenyl), 3-phenyl [3,2-b] fused pyrrolopyridine C₂₅H₂₅N₂O₄ 417.48 Aryl groups enable π-π stacking; used in cyclin G-associated kinase (GAK) inhibition (15% yield in Suzuki coupling).
tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 5-Fluoro, 3-iodo [2,3-b] fused pyrrolopyridine C₁₂H₁₃FIN₂O₂ 378.15 Iodo substituent facilitates further functionalization; fluorination improves metabolic stability.

Structural and Electronic Differences

  • Ring Orientation : The target compound’s [3,2-b] fused ring system (vs. [2,3-b] or [3,2-c] in analogs) alters the spatial arrangement of substituents, impacting binding to biological targets .
  • Halogen Effects: Fluorine’s high electronegativity (vs.
  • Synthetic Utility : Bromo and iodo analogs (e.g., and ) are preferred for Suzuki-Miyaura cross-coupling reactions due to their reactivity, whereas chloro derivatives () may require harsher conditions .

Reactivity and Stability

  • Stability : The tert-butyl carbamate group in all analogs provides steric protection against hydrolysis, but fluorine’s inductive effect in the target compound may slightly increase the electrophilicity of adjacent positions .
  • Safety Profiles : Chlorinated analogs (e.g., ) carry warnings for acute oral toxicity (H302) and skin sensitization (H317), while fluorinated compounds are generally less toxic but require similar handling precautions .

Biological Activity

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1638765-28-2
  • Molecular Formula : C12H13FN2O3
  • Molecular Weight : 252.2416232 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and mechanisms of action.

Anticancer Activity

Research indicates that compounds with pyrrolidine structures exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and HCT116, demonstrating IC50 values in the micromolar range. This suggests a potential for development as an anticancer agent .

Enzyme Inhibition

The compound has been noted for its ability to inhibit certain enzymes:

  • Cyclin-dependent Kinases (CDKs) : Similar compounds have demonstrated selective inhibition against CDK2 and CDK9, which are critical in cell cycle regulation. The presence of fluorine atoms has been linked to enhanced potency .

Structure-Activity Relationship (SAR)

The incorporation of the fluorine atom in the structure has been shown to enhance biological activity significantly. Studies suggest that:

  • Fluorination Effects : The introduction of fluorine can increase lipophilicity and alter the electronic properties of the molecule, leading to improved binding affinity to target proteins .

Research Findings and Case Studies

StudyFindings
MDPI Review (2020)Highlighted the structural similarities between pyrrolidine derivatives and known anticancer agents, suggesting potential pathways for drug development .
RSC Publishing (2020)Discussed the role of fluorinated compounds in enhancing biological activity and their applications in cancer treatment .
Chemical Book AnalysisProvided insights into the synthesis and characterization of pyrrolo[3,2-b]pyridine derivatives, emphasizing their pharmacological relevance .

Q & A

Q. How do steric and electronic effects influence the Boc group’s cleavage kinetics in acidic conditions?

  • Methodology :
  • Kinetic profiling : Use in situ IR or NMR to monitor deprotection rates in TFA/DCM mixtures.
  • Hammett analysis : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates .

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